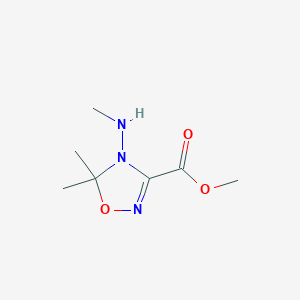

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate

概要

説明

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a suitable olefin to form the oxadiazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . The use of eco-friendly solvents and reagents is also emphasized to ensure sustainable production practices.

化学反応の分析

Types of Reactions

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocycles .

科学的研究の応用

Chemistry

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that derivatives of oxadiazoles often exhibit significant biological activity due to their interaction with various biological targets. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Medicine

The compound is being explored as a potential drug candidate due to its unique structural features and associated biological activities. Preliminary studies suggest it may have efficacy against certain cancer cell lines, making it a subject of interest for further pharmacological investigations .

Industry

In industrial applications, this compound is used in the development of new materials with specific properties. This includes applications in polymers and coatings where its chemical stability and reactivity can be advantageous .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

作用機序

The mechanism by which Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

- 3,5-disubstituted oxadiazoles

- 4,5-dihydroisoxazoles

- Thiadiazoles

Uniqueness

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound within the oxadiazole family. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study demonstrated that oxadiazole compounds could effectively target specific cancer cell lines by modulating pathways associated with tumor growth .

The biological activity of this compound is attributed to its ability to bind to various biological targets. This includes interactions with enzymes and receptors that play crucial roles in cellular signaling and metabolism. The unique structural features of this compound allow it to modulate these targets effectively.

Case Studies

- Antimicrobial Efficacy : A study reported that a series of oxadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antimicrobials .

- Cancer Cell Lines : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through caspase activation and mitochondrial dysfunction .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Active against M. tuberculosis | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Interaction | Modulates enzyme activity |

Future Directions

The ongoing research into this compound aims to further elucidate its biological mechanisms and enhance its efficacy through structural modifications. Future studies may focus on:

- Synthesis of New Derivatives : Exploring variations in substitution patterns to improve biological activity.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential.

- Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.

特性

IUPAC Name |

methyl 5,5-dimethyl-4-(methylamino)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-7(2)10(8-3)5(9-13-7)6(11)12-4/h8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQPDBRFZJUHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(=NO1)C(=O)OC)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。